2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide

Catalog No.
S13839333
CAS No.
M.F
C13H19N3O4S
M. Wt
313.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfo...

Product Name

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide

IUPAC Name

2-nitro-N-(2-piperidin-3-ylethyl)benzenesulfonamide

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

InChI

InChI=1S/C13H19N3O4S/c17-16(18)12-5-1-2-6-13(12)21(19,20)15-9-7-11-4-3-8-14-10-11/h1-2,5-6,11,14-15H,3-4,7-10H2

InChI Key

DOJVHBVUQRGAGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is a compound characterized by the presence of a nitro group, a piperidine ring, and a sulfonamide functional group. Its chemical structure can be represented as follows:

  • Nitro group: A functional group consisting of one nitrogen atom bonded to two oxygen atoms, typically denoted as -NO₂.
  • Piperidine ring: A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Sulfonamide group: An organic compound containing the functional group -SO₂NH₂, which is known for its role in medicinal chemistry.

This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and applications.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium catalysts or iron powder under acidic conditions.
  • Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The compound may also undergo oxidation reactions, particularly at the piperidine ring, using agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • For Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
  • For Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
  • For Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

The biological activity of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is attributed to its structural components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The sulfonamide moiety may inhibit enzymes by mimicking natural substrates, thereby interfering with metabolic pathways. Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties .

The synthesis of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide generally involves several steps:

  • Sulfonation: The introduction of the sulfonamide group typically involves reacting a nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
  • Piperidine Substitution: The final step involves substituting the sulfonamide with a piperidine derivative under basic conditions, often using strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

For large-scale production, methods may be optimized for efficiency, utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions and purification techniques such as crystallization or chromatography.

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific enzymes or receptors.
  • Research: In studies investigating the mechanisms of action of sulfonamides and related compounds.
  • Chemical Biology: As a tool for probing biological pathways due to its ability to interact with various molecular targets.

Studies on 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide have focused on its interactions with biological macromolecules. The nitro group can form reactive intermediates that bind to proteins and nucleic acids, potentially leading to cellular effects such as apoptosis or necrosis. Additionally, the sulfonamide moiety's ability to mimic natural substrates allows it to inhibit enzymes involved in critical metabolic pathways .

Similar Compounds

Compound NameDescription
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamideContains a pyrrolidine ring instead of a piperidine ring.
2-Nitro-N-[2-(pyrrolidin-2-yl)ethyl]benzene-1-sulfonamideHas a different position for the pyrrolidine ring.
2-Nitro-N-[2-(pyrrolidin-4-yl)ethyl]benzene-1-sulfonamideAnother positional isomer with variations in reactivity.

Uniqueness

The uniqueness of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide lies in its specific structural configuration, particularly the positioning of the piperidine ring. This configuration influences both its chemical reactivity and biological activity, making it distinct among similar compounds. Its ability to interact with specific molecular targets sets it apart as a valuable compound for further research and potential therapeutic applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

313.10962727 g/mol

Monoisotopic Mass

313.10962727 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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